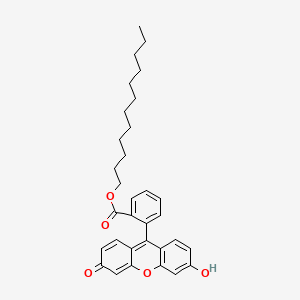

Fluorescein dodecyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorescein dodecyl ester is a compound used for experimental and research purposes . It is a derivative of fluorescein, a known fluorescent tracer in microscopy with high photophysical properties .

Synthesis Analysis

Fluorescein esters, such as fluorescein ethyl ester and O-ethyl-fluorescein ethyl ester, have been synthesized through esterification . A series of three amphiphilic fluorescein polymers, referred to as poly(FMA-r-NAS-r-MA), were synthesized by a facile one-pot radical polymerization process .Molecular Structure Analysis

Fluorescein esters have been investigated for their photophysical and electrochemical properties as potential organic semiconductor materials . The electron distribution on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) level of organic semiconductors has been studied .Chemical Reactions Analysis

Fluorescein esters have been investigated for their photophysical and electrochemical properties . The reaction of the amino group of fluorescein with furfuraldehyde forms a Schiff base .Physical And Chemical Properties Analysis

Fluorescein esters have been studied for their absorption and emission spectra in various solvents . The optical band gap energy (Eg) was calculated for fluorescein and its esters, and the values were found to be between 2.34 – 2.39 eV .Safety and Hazards

Future Directions

Fluorescence- and image-guided surgery are rapidly evolving fields that aim to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption .

properties

IUPAC Name |

dodecyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36O5/c1-2-3-4-5-6-7-8-9-10-13-20-36-32(35)26-15-12-11-14-25(26)31-27-18-16-23(33)21-29(27)37-30-22-24(34)17-19-28(30)31/h11-12,14-19,21-22,33H,2-10,13,20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAMOSIAHLQGAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorescein dodecyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B585822.png)